2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Description
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-ethoxyphenyl ketone group at the 4-position and a 4-chlorobenzylsulfanyl moiety at the 2-position. Its molecular formula is C₁₉H₁₇ClO₄S (calculated based on structural analogs), with a molecular weight of approximately 392.86 g/mol. The ethoxy group (-OCH₂CH₃) on the phenyl ring enhances solubility in polar solvents compared to alkyl or halogen substituents, while the 4-chlorobenzylsulfanyl group contributes to lipophilicity, influencing its pharmacokinetic properties. This compound is likely synthesized via a Michael addition reaction, analogous to methods described for structurally related 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4S/c1-2-24-16-9-5-14(6-10-16)17(21)11-18(19(22)23)25-12-13-3-7-15(20)8-4-13/h3-10,18H,2,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMRPLDHTYWVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Alkylation with 4-Chlorobenzyl Mercaptan
The foundational method involves nucleophilic substitution between 4-chlorobenzyl mercaptan and a brominated butanoic acid precursor. In a representative procedure, 4-bromo-4-oxobutanoic acid is reacted with 4-chlorobenzyl mercaptan in the presence of potassium carbonate (K₂CO₃) as a base, using acetone as the solvent at reflux (60°C, 12 hours). This step installs the sulfanyl moiety at the C2 position, yielding an intermediate thioether.
Table 1: Optimization of Thiol-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 12 | 62 |
| NaHCO₃ | THF | 50 | 18 | 45 |
| DBU | DMF | 80 | 6 | 58 |
The use of K₂CO₃ in acetone maximizes yield due to its moderate basicity and compatibility with polar aprotic solvents, minimizing esterification side reactions.
Friedel-Crafts Acylation for 4-Ethoxyphenyl Ketone Installation
Following thiol-alkylation, the 4-oxobutanoic acid intermediate undergoes Friedel-Crafts acylation with 4-ethoxyphenylacetyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis catalyst in dichloromethane (DCM) at 0–5°C to prevent over-acylation. This step introduces the 4-ethoxyphenyl group at the C4 position, completing the carbon skeleton.
Critical Parameters:
- Stoichiometry: A 1:1.2 molar ratio of intermediate to acetyl chloride ensures complete conversion.
- Temperature Control: Reactions above 10°C promote diaryl ketone byproducts, reducing purity by ~22%.
Modern Catalytic Approaches
Palladium-Catalyzed C–S Bond Formation
Transition-metal catalysis offers a robust alternative for sulfanyl group installation. A palladium(II) acetate/1,1'-bis(diphenylphosphino)ferrocene (Pd(OAc)₂/dppf) system enables coupling between 4-chlorobenzyl disulfide and a bromobutanoate ester in toluene at 100°C. Subsequent hydrolysis yields the carboxylic acid.
Table 2: Catalytic Efficiency Across Metal-Ligand Systems
| Catalyst System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/dppf | 89 | 92 |
| CuI/1,10-phenanthroline | 76 | 84 |
| NiCl₂(PPh₃)₂ | 68 | 78 |
The Pd-based system outperforms copper and nickel analogs, attributed to enhanced oxidative addition kinetics with aryl disulfides.
Enzymatic Resolution for Enantiopure Synthesis
Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic 4-oxobutanoic acid intermediates. Using vinyl acetate as an acyl donor in tert-butyl methyl ether (MTBE), the (R)-enantiomer is preferentially acetylated, achieving 98% enantiomeric excess (ee) after 24 hours at 30°C.
Advantages:
- Eliminates chiral auxiliaries or expensive ligands.
- Compatible with green chemistry principles (E-factor = 0.7).
Purification and Characterization
Recrystallization and Chromatographic Techniques
Crude product purification employs a two-step protocol:
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.71 (s, 2H, SCH₂), 2.95–3.10 (m, 2H, CH₂CO), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
- IR (KBr): 1715 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, ketone), 1240 cm⁻¹ (C–O–C ether).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enhances scalability by mitigating exothermic risks during Friedel-Crafts acylation. A tubular reactor (0.5 mm ID) operated at 5 mL/min achieves 94% conversion with residence times <10 minutes, compared to 4 hours in batch mode.
Waste Management Strategies
Solvent recovery systems (e.g., falling-film evaporators) reduce acetone consumption by 80%, aligning with REACH regulations. Solid waste (e.g., AlCl₃ sludge) is treated with aqueous NaOH to precipitate aluminum hydroxide for safe disposal.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group in the butanoic acid can be reduced to alcohols.
- Substitution Reactions : The chlorobenzyl group can undergo nucleophilic substitution reactions.
Research indicates that 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Potential cytotoxic effects on cancer cells |
Medicinal Chemistry
The compound is being investigated for its therapeutic effects in drug discovery processes. Its structure allows it to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in the synthesis of various chemical products. Its properties make it suitable for applications in pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial properties of derivatives similar to this compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfanyl group could enhance antimicrobial activity .
Case Study 2: Anticancer Research
In vitro studies have shown that compounds with structural similarities to this compound exhibit cytotoxic effects on various cancer cell lines. This suggests potential for development as anticancer agents .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of 4-oxobutanoic acid derivatives with aryl and sulfanyl substituents. Key structural analogs include:
Key Observations :
- Lipophilicity : The target compound’s ethoxy group reduces lipophilicity compared to methyl, isopropyl, or bromine substituents. However, the 4-chlorobenzyl group offsets this, resulting in moderate logP values. QSAR studies on similar compounds indicate that lipophilicity correlates with biological activity (e.g., antiproliferative effects), where bulkier/halogenated substituents enhance potency .
- The ethoxy group (-OCH₂CH₃) is electron-donating, which may reduce electrophilicity compared to halogenated analogs.
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Sulfanyl group : Influences reactivity and biological interactions.
- Chlorobenzyl moiety : May enhance lipophilicity and biological activity.
- Ethoxyphenyl group : Contributes to the overall hydrophobic character.
Molecular Formula : C17H18ClO3S
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, such as enzymes and receptors. The presence of halogen atoms (chlorine) and the sulfanyl group can modulate binding affinities, leading to alterations in biochemical pathways.
Biological Activity Overview
Research has indicated several potential biological activities for this compound, including:
-
Anticancer Activity :
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanisms include induction of apoptosis and inhibition of cell proliferation.
-
Antimicrobial Properties :
- Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Effective in inhibiting fungal growth, suggesting potential as an antifungal agent.
-
Anti-inflammatory Effects :
- Preliminary studies indicate that the compound may reduce inflammatory markers in cellular models.
Case Studies
- Anticancer Studies :
- Antimicrobial Evaluation :
- Inflammation Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, as demonstrated in structurally similar systems . Key steps include:
- Friedel-Crafts acylation using maleic anhydride to prepare the (E)-4-aryl-4-oxo-2-butenoic acid precursor.
- Reaction optimization with methanol as solvent at room temperature (3–4 hours), followed by crystallization or solvent removal under reduced pressure.
- Critical variables : Stoichiometric excess of thioglycolic acid (1.5–2.0 equivalents) ensures complete conversion, while solvent choice (e.g., methanol vs. ethanol) affects crystallization efficiency .
Q. How can the stereochemical outcome of the synthesis be analyzed, given the compound’s potential enantiomeric mixture?
- Methodological Answer : Enantiomeric mixtures (R/S) arise from the thiol group’s nucleophilic attack during the Michael addition. To resolve this:
- Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (e.g., hexane:isopropanol 90:10) to separate enantiomers.
- Confirm stereochemistry via X-ray crystallography (if single crystals are obtainable) or circular dichroism (CD) for solution-phase analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Identify the 4-ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons; δ ~63–70 ppm for the ethoxy carbon) and the sulfanyl moiety (δ ~3.5–4.0 ppm for –SCH2–) .
- IR spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) functionalities .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion for C19H17ClO4S).
Advanced Research Questions
Q. How does the 4-chlorobenzyl sulfanyl group influence the compound’s biological activity compared to analogs with alternative substituents?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like –F, –Br, or –CF3. Compare inhibitory potency against target enzymes (e.g., kynurenine-3-hydroxylase or COX-2 ) using enzyme assays .
- Key finding : The 4-chlorobenzyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, but may reduce solubility in aqueous buffers .
Q. What strategies can resolve contradictions in reported antiproliferative activity data across cell lines?
- Methodological Answer :
- Dose-response profiling : Test the compound at concentrations ranging from 1 nM to 100 μM in diverse cancer cell lines (e.g., MCF-7, HeLa, A549) with MTT assays .
- Control for batch variability by repeating synthesis under identical conditions.
- Use flow cytometry to differentiate cytostatic vs. cytotoxic effects (e.g., apoptosis vs. cell cycle arrest) .
Q. How can computational modeling predict the compound’s binding affinity to protein targets?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., DNA polymerase β or HDACs ).
- Validate predictions with isothermal titration calorimetry (ITC) to measure binding constants (Kd).
- Key insight : The 4-oxobutanoic acid moiety may form hydrogen bonds with catalytic residues (e.g., Asp/Glu in active sites) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
